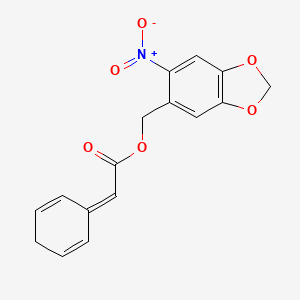

(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate

Description

The compound "(6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate" features a benzodioxol core substituted with a nitro group at the 6-position and an ester-linked cyclohexadienyliden moiety. Its structure combines aromatic and conjugated dienyl systems, which may confer unique electronic and steric properties.

Properties

IUPAC Name |

(6-nitro-1,3-benzodioxol-5-yl)methyl 2-cyclohexa-2,5-dien-1-ylideneacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6/c18-16(6-11-4-2-1-3-5-11)21-9-12-7-14-15(23-10-22-14)8-13(12)17(19)20/h2-8H,1,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKMQSNIHLXES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(=CC(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate , with the CAS Number 331460-16-3 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and documented biological effects based on various research findings.

- Molecular Formula : C16H13NO6

- Molecular Weight : 315.28 g/mol

- Structure : The compound contains a nitro group on a benzodioxole ring and a cyclohexadienylidene moiety, which may contribute to its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitro group and the benzodioxole structure may facilitate electron transfer processes, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate exhibits a range of biological activities:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The benzodioxole moiety is often linked to enhanced activity against various pathogens due to its ability to disrupt microbial cell membranes.

-

Anticancer Potential :

- Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the modulation of signaling pathways related to cell proliferation and survival.

-

Anti-inflammatory Effects :

- Compounds containing benzodioxole derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study published in Phytochemistry demonstrated that derivatives of benzodioxole exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption and interference with metabolic pathways .

Case Study 2: Anticancer Effects

Research published in Cancer Letters explored the effects of similar compounds on cancerous cells. Results indicated that these compounds could effectively induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest .

Case Study 3: Anti-inflammatory Properties

In a study investigating the anti-inflammatory effects of benzodioxole derivatives, it was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages, suggesting their potential use in treating inflammatory diseases .

Scientific Research Applications

Pharmacological Properties

The compound is structurally related to several bioactive molecules. Its derivatives have been investigated for their pharmacological effects, including anti-inflammatory and analgesic properties. Research indicates that compounds containing the benzodioxole moiety exhibit significant biological activity due to their ability to interact with various biological targets.

Case Study: Anti-inflammatory Activity

A study involving the synthesis of related benzodioxole derivatives demonstrated that these compounds exhibit potent anti-inflammatory activity in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory pathway .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. For instance, it can be used to create analogs with enhanced efficacy or reduced toxicity profiles.

Data Table: Synthesis Pathways

| Compound | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Condensation with malononitrile | 90% | |

| Compound B | Reaction with substituted amines | 85% |

Polymer Chemistry

The unique properties of (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate make it a candidate for use in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Composites

Research has shown that adding this compound to polymer blends results in improved tensile strength and thermal resistance compared to unmodified polymers. The interaction between the compound and the polymer matrix was analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Environmental Monitoring

Compounds like (6-Nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate have potential applications in environmental monitoring due to their ability to act as indicators for specific pollutants.

Data Table: Environmental Indicators

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

Benzodioxol vs. Benzodithiazine/Thiazolo-Pyrimidine :

The target compound’s benzodioxol core differs from benzodithiazine () and thiazolo-pyrimidine () systems. The latter contain sulfur atoms and fused heterocycles, which enhance rigidity and influence electronic properties (e.g., SO₂ groups in benzodithiazines contribute to strong IR absorptions at ~1150–1340 cm⁻¹ ).- Substituent Effects: Nitro Group: The 6-nitro substitution on benzodioxol may increase electrophilicity compared to chloro or cyano substituents in analogs ().

Physicochemical Properties

Thermal Stability and Melting Points

- High thermal stability is observed in benzodithiazine derivatives (e.g., 314–319°C in ), attributed to strong hydrogen bonding and sulfur-oxygen interactions . The target compound’s melting point is unreported but may be lower due to the flexible cyclohexadienyliden group.

Spectroscopic Data

IR Spectroscopy :

NMR Spectroscopy :

Comparative Data Table

Hydrogen Bonding and Crystallography

- Hydrogen Bonding : Benzodithiazines () exhibit intermolecular O–H···N/S bonds, enhancing crystallinity . The target compound’s nitro and ester groups may form weaker C–H···O interactions, reducing packing efficiency compared to sulfur-containing analogs.

- Structural Analysis : Programs like SHELX () and ORTEP-III () are critical for resolving such structural nuances .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (6-nitro-1,3-benzodioxol-5-yl)methyl 2-(2,5-cyclohexadienyliden)acetate, and what purification techniques are recommended?

- Methodology : The synthesis typically involves multi-step reactions, including Michael addition-elimination sequences to construct the cyclohexadienyliden moiety, followed by nitro-group functionalization on the benzodioxole ring. Key intermediates should be purified using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Final compound purity (>95%) can be verified via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Combine X-ray crystallography (for unambiguous confirmation of the cyclohexadienyliden geometry) with spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on coupling constants (e.g., olefinic protons in the cyclohexadienyliden group at δ 5.5–6.5 ppm).

- FT-IR : Identify nitro group stretching (~1520 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- HRMS : Match experimental and theoretical molecular ion peaks (e.g., [M+H]+ calculated for C₁₆H₁₅NO₆: 318.0978) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology :

- Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential nitro-group toxicity and ester reactivity.

- Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and hydrolysis.

- Monitor stability via TLC or LC-MS every 6 months .

Advanced Research Questions

Q. How can environmental degradation pathways of this compound be modeled to assess ecological risks?

- Methodology :

- Abiotic studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) to simulate photolysis; analyze degradation products via LC-QTOF-MS.

- Biotic studies : Use soil microcosms with Pseudomonas spp. to assess microbial degradation; quantify metabolites using GC-MS.

- Apply QSAR models to predict bioaccumulation potential based on logP (estimated ~2.5) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antibacterial vs. no activity)?

- Methodology :

- Replicate assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains under standardized conditions (CLSI guidelines, 24 h incubation).

- Dose-response curves : Use MIC (Minimum Inhibitory Concentration) assays with 0.1–100 μg/mL concentrations.

- Mechanistic studies : Perform molecular docking against bacterial enoyl-ACP reductase (PDB: 1BVR) to assess binding affinity discrepancies .

Q. How can reaction yields be optimized for large-scale synthesis (10+ gram batches) without compromising purity?

- Methodology :

- Continuous flow reactors : Optimize residence time (30–60 s) and temperature (60–80°C) for exothermic steps (e.g., nitro-group introduction).

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps; monitor conversion via in-line FTIR.

- Quality control : Implement PAT (Process Analytical Technology) tools for real-time monitoring of intermediates .

Q. What advanced analytical techniques characterize the compound’s interaction with biological membranes?

- Methodology :

- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips; measure binding kinetics (ka/kd) at 25–37°C.

- Fluorescence anisotropy : Label the compound with BODIPY; assess membrane fluidity changes in liposome models.

- MD simulations : Use GROMACS to model diffusion coefficients across POPC bilayers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.